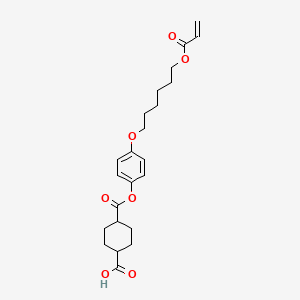
trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C23H30O7 and a molecular weight of 418.48 g/mol . This compound is known for its unique structure, which includes both cyclohexane and phenyl groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves multiple steps. One common method includes the reaction of trans-cyclohexanedicarboxylic acid with 4-(6-acryloyloxyhex-1-yloxy)phenol in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and dibutylhydroxytoluene (BHT). The reaction is typically carried out in an inert atmosphere at a controlled temperature of around 45°C for 16 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a monomer in the synthesis of liquid crystal polymers, which are essential in the production of liquid crystal displays (LCDs) and other advanced materials .
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .
Vergleich Mit ähnlichen Verbindungen
- 4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-propylcyclohexanecarboxylate
- 4-(trans-4-propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
Uniqueness: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid stands out due to its combination of cyclohexane and phenyl groups, which provide a balance of rigidity and flexibility. This unique structure allows for the formation of stable liquid crystalline phases, making it highly valuable in the production of advanced materials and display technologies .
Eigenschaften
Molekularformel |
C23H30O7 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26) |
InChI-Schlüssel |
BWSPEBBETMTJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


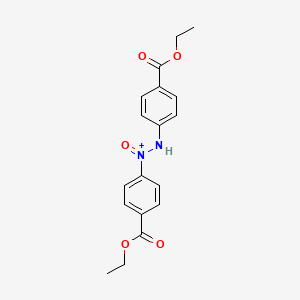
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
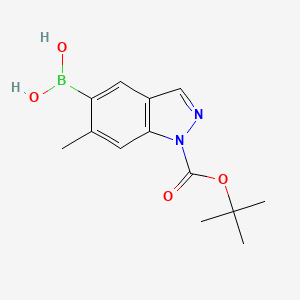
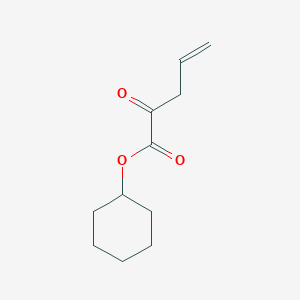
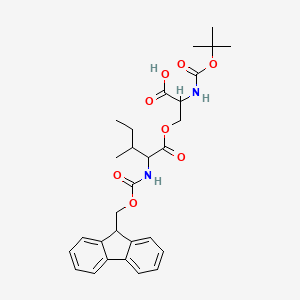
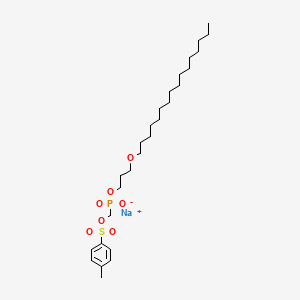
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)

![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)


![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
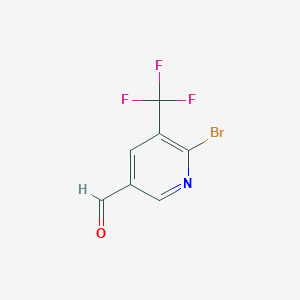
acetic acid](/img/structure/B12505822.png)
